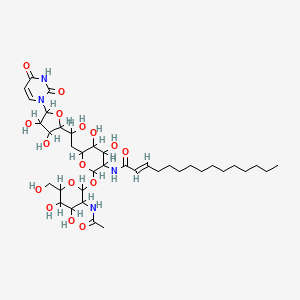

Tunicamycin V

説明

RN given refers to (10E,11S)-isome

特性

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYZYGMYMLNUHJ-DIRMKAHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017533 | |

| Record name | Tunicamycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66054-36-2, 73942-09-3 | |

| Record name | Tunicamycin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunicamycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUNICAMYCIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tunicamycin V: A Technical Guide to its Discovery, Origin, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunicamycin V is a member of the tunicamycin complex, a family of nucleoside antibiotics first isolated from the fermentation broth of Streptomyces lysosuperificus in 1971. As a potent inhibitor of N-linked glycosylation, this compound serves as an invaluable tool in cell biology to induce endoplasmic reticulum (ER) stress and study the unfolded protein response (UPR). Its mechanism of action, involving the inhibition of GlcNAc phosphotransferase (GPT), has also made it a subject of interest in drug development for its potential anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the discovery and origin of this compound, its biosynthesis, and its biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Discovery and Origin

The discovery of the tunicamycin antibiotic complex dates back to 1971 by Takatsuki, Arima, and Tamura, who isolated it from the fermentation broth of the soil bacterium Streptomyces lysosuperificus.[1] The initial isolate was found to be a mixture of closely related homologues. Subsequent work by Ito and colleagues led to the separation and structural elucidation of these individual components, including this compound, using techniques such as high-performance liquid chromatography (HPLC).

The tunicamycin homologues share a common core structure consisting of uracil, N-acetylglucosamine (GlcNAc), and a unique 11-carbon aminodialdose called tunicamine. The variation between the homologues, including this compound, lies in the structure of their fatty acyl side chains.[2] This structural diversity contributes to the differential biological activities observed among the various tunicamycin components.

Biosynthesis of this compound

The biosynthesis of the tunicamycin core structure in Streptomyces lysosuperificus is a complex process involving a dedicated gene cluster. The pathway begins with the formation of the unique 11-carbon sugar, tunicamine, which is then glycosidically linked to uracil and N-acetylglucosamine.

The differentiation of the tunicamycin homologues, including this compound, occurs during the attachment of the fatty acid side chain. The biosynthetic machinery includes specific enzymes responsible for the synthesis and attachment of fatty acids of varying lengths and branching patterns. While the complete enzymatic cascade for the synthesis of each specific fatty acid side chain is an area of ongoing research, it is understood that the diversity of the tunicamycin complex arises from the substrate flexibility of the acyltransferase enzymes involved in the final acylation step.

// Nodes UTP [label="UTP", fillcolor="#F1F3F4"]; UDP_GlcNAc [label="UDP-GlcNAc", fillcolor="#F1F3F4"]; Fatty_Acyl_CoA [label="Fatty Acyl-CoA\n(Varies for each homologue)", fillcolor="#F1F3F4"]; Tunicamine_Core [label="Tunicamine Core Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tunicaminyluracil [label="Tunicaminyluracil", fillcolor="#FBBC05"]; UDP_Tunicaminyluracil [label="UDP-Tunicaminyluracil", fillcolor="#FBBC05"]; Tunicamycin_Core_Structure [label="Tunicamycin Core Structure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tunicamycin_V [label="this compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges UTP -> Tunicamine_Core [label="tun genes"]; UDP_GlcNAc -> Tunicamine_Core [label="tun genes"]; Tunicamine_Core -> Tunicaminyluracil; Tunicaminyluracil -> UDP_Tunicaminyluracil; UDP_Tunicaminyluracil -> Tunicamycin_Core_Structure; UDP_GlcNAc -> Tunicamycin_Core_Structure; Tunicamycin_Core_Structure -> Tunicamycin_V [label="Acyltransferase\n(Specific for V)"]; Fatty_Acyl_CoA -> Tunicamycin_V; }

Caption: Proposed biosynthetic pathway of this compound.Quantitative Data

Fermentation and Yield

The production of tunicamycin is achieved through fermentation of Streptomyces lysosuperificus. While specific yields for individual homologues like this compound are not widely reported and can vary significantly based on fermentation conditions, the overall production of the tunicamycin complex can be optimized.

| Parameter | Condition | Result | Reference |

| Producing Organism | Streptomyces lysosuperificus | - | [1] |

| Fermentation Time | 7-10 days | Variable yields | General Knowledge |

| Typical Yield | Not specified for this compound | - | - |

Biological Activity: IC50 and MIC Values

This compound exhibits potent biological activity against a range of cell types. Its primary mechanism of action is the inhibition of N-linked glycosylation, which leads to ER stress and can induce apoptosis. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values. It is important to note that many studies use a mixture of tunicamycin homologues, and values specific to this compound are limited.

Table 1: IC50 Values of Tunicamycin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| NCI-H446 | Small Cell Lung Cancer | 3.01 ± 0.14 | 24 | [3] |

| H69 | Small Cell Lung Cancer | 2.94 ± 0.16 | 24 | [3] |

| MDA-MB-231 | Breast Cancer | ~10 (for IC50) | 72 | |

| MCF-7 | Breast Cancer | >1.0 (at 24h) | 24 | |

| UWOV2 | Ovarian Cystadenocarcinoma | Varies with drug combination | - |

Table 2: MIC Values of Tunicamycin against Bacteria

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Mycobacterium marinum | N/A | 0.025 | |

| Mycobacterium smegmatis | N/A | 3.2 | |

| Mycobacterium avium subsp. paratuberculosis (K-10) | N/A | <0.25 |

Experimental Protocols

Fermentation and Extraction of Tunicamycin

This protocol provides a general method for the production and extraction of the tunicamycin complex from Streptomyces lysosuperificus.

Workflow Diagram:

// Nodes Inoculation [label="Inoculate S. lysosuperificus\nin seed medium"]; Incubation1 [label="Incubate at 28°C, 200 rpm\nfor 48-72h"]; Inoculation2 [label="Inoculate production medium\nwith seed culture"]; Incubation2 [label="Incubate at 28°C, 200 rpm\nfor 7-10 days"]; Harvest [label="Harvest culture broth"]; Centrifugation [label="Centrifuge to separate\nmycelia and supernatant"]; Extraction [label="Extract supernatant with\nbutanol or ethyl acetate"]; Concentration [label="Concentrate organic phase\nunder vacuum"]; Purification [label="Purify by silica gel\nchromatography"];

// Edges Inoculation -> Incubation1; Incubation1 -> Inoculation2; Inoculation2 -> Incubation2; Incubation2 -> Harvest; Harvest -> Centrifugation; Centrifugation -> Extraction; Extraction -> Concentration; Concentration -> Purification; }

Caption: General workflow for Tunicamycin production and extraction.Methodology:

-

Inoculation and Seed Culture: Inoculate a loopful of Streptomyces lysosuperificus from a slant into a flask containing a suitable seed medium. Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). The production medium generally contains glucose, yeast extract, and mineral salts.

-

Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.

-

Harvest and Extraction: After incubation, harvest the culture broth and separate the mycelia from the supernatant by centrifugation. Extract the supernatant with an equal volume of n-butanol or ethyl acetate.

-

Concentration and Purification: Concentrate the organic extract under reduced pressure. The crude extract can be further purified by silica gel column chromatography to yield the tunicamycin complex.

HPLC Separation of Tunicamycin Homologues

This protocol outlines a general method for the separation of tunicamycin homologues, including this compound, using reversed-phase HPLC.

Methodology:

-

Sample Preparation: Dissolve the crude tunicamycin extract in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

-

HPLC System: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water is commonly used. The exact gradient will depend on the specific column and system used.

-

Detection: Monitor the elution profile at 260 nm, the UV absorbance maximum for the uracil chromophore.

-

Fraction Collection: Collect the fractions corresponding to the different peaks for further analysis and characterization.

N-Glycosylation Inhibition Assay

This assay measures the inhibition of N-linked glycosylation in cultured cells treated with this compound.

Methodology:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound for a desired period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Metabolic Labeling: Add a radiolabeled sugar precursor, such as [³H]-mannose, to the culture medium and incubate for a few hours.

-

Protein Precipitation: Lyse the cells and precipitate the total protein using trichloroacetic acid (TCA).

-

Scintillation Counting: Measure the incorporation of the radiolabel into the protein fraction using a scintillation counter. A decrease in radioactivity in this compound-treated cells compared to the control indicates inhibition of N-glycosylation.

Unfolded Protein Response (UPR) Assay (Western Blot)

This protocol describes the detection of UPR activation in cells treated with this compound by analyzing the expression of key UPR marker proteins.

Methodology:

-

Cell Treatment: Treat cultured cells with an effective concentration of this compound (e.g., 1-5 µg/mL) for a specific duration (e.g., 4-16 hours).

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against UPR markers such as GRP78 (BiP), CHOP, and the spliced form of XBP1.

-

Detection: Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increased expression of these markers in this compound-treated cells indicates UPR activation.

Signaling Pathways

Inhibition of N-Linked Glycosylation

This compound's primary mechanism of action is the inhibition of N-acetylglucosamine (GlcNAc) phosphotransferase (GPT), the enzyme that catalyzes the first committed step in the biosynthesis of N-linked glycans in the endoplasmic reticulum.

// Nodes UDP_GlcNAc [label="UDP-GlcNAc", fillcolor="#F1F3F4"]; Dolichol_P [label="Dolichol-P", fillcolor="#F1F3F4"]; GPT [label="GlcNAc Phosphotransferase\n(GPT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tunicamycin_V [label="this compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlcNAc_PP_Dol [label="GlcNAc-PP-Dolichol", fillcolor="#FBBC05"]; N_Glycan_Synthesis [label="N-Glycan Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges UDP_GlcNAc -> GPT; Dolichol_P -> GPT; GPT -> GlcNAc_PP_Dol; Tunicamycin_V -> GPT [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; GlcNAc_PP_Dol -> N_Glycan_Synthesis; }

Caption: Inhibition of N-linked glycosylation by this compound.Induction of the Unfolded Protein Response (UPR)

By inhibiting N-linked glycosylation, this compound disrupts the proper folding of many newly synthesized proteins in the ER. This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

// Nodes Tunicamycin_V [label="this compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Glycosylation_Block [label="Blockage of\nN-linked Glycosylation", fillcolor="#FBBC05"]; ER_Stress [label="ER Stress\n(Unfolded Proteins)", fillcolor="#FBBC05"]; PERK [label="PERK", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRE1 [label="IRE1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATF6 [label="ATF6", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; eIF2a [label="p-eIF2α", fillcolor="#F1F3F4"]; ATF4 [label="ATF4", fillcolor="#F1F3F4"]; XBP1s [label="sXBP1", fillcolor="#F1F3F4"]; ATF6n [label="ATF6 (cleaved)", fillcolor="#F1F3F4"]; Translation_Attenuation [label="Translation Attenuation", fillcolor="#34A853", fontcolor="#FFFFFF"]; UPR_Genes [label="UPR Gene Expression\n(Chaperones, ERAD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(CHOP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tunicamycin_V -> N_Glycosylation_Block; N_Glycosylation_Block -> ER_Stress; ER_Stress -> PERK; ER_Stress -> IRE1; ER_Stress -> ATF6; PERK -> eIF2a; eIF2a -> Translation_Attenuation; eIF2a -> ATF4; IRE1 -> XBP1s; ATF6 -> ATF6n; ATF4 -> UPR_Genes; XBP1s -> UPR_Genes; ATF6n -> UPR_Genes; ATF4 -> Apoptosis; }

Caption: The Unfolded Protein Response (UPR) pathway induced by this compound.Conclusion

This compound, a key component of the tunicamycin complex, is a powerful biological tool for studying N-linked glycosylation and the unfolded protein response. Its discovery from Streptomyces lysosuperificus has provided researchers with a specific inhibitor to probe fundamental cellular processes. While its cytotoxicity has limited its clinical applications, the detailed understanding of its mechanism of action continues to inspire the development of novel therapeutics targeting protein glycosylation pathways in cancer and infectious diseases. This guide provides a comprehensive technical overview to aid researchers in leveraging the full potential of this compound in their scientific endeavors.

References

A Comparative Analysis of Tunicamycin V and Tunicamycin Mixture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunicamycin, a potent inhibitor of N-linked glycosylation, is a valuable tool in cell biology and a potential therapeutic agent. It is not a single entity but a mixture of homologous nucleoside antibiotics. This guide provides a detailed technical overview of the biological activities of the Tunicamycin mixture and its individual components, with a particular focus on Tunicamycin V, one of its major constituents. We will delve into their mechanisms of action, comparative potencies, and the signaling pathways they modulate, supported by quantitative data and detailed experimental protocols.

Introduction to Tunicamycin

Tunicamycin is a naturally occurring antibiotic complex produced by several species of Streptomyces. It is widely recognized for its ability to inhibit the first step in the biosynthesis of N-linked glycans in eukaryotes. This inhibition is achieved by blocking the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate. The disruption of this crucial pathway leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. In response, cells activate a complex signaling network called the Unfolded Protein Response (UPR) to restore homeostasis or, if the stress is too severe or prolonged, to initiate apoptosis (cell death).[1][2]

The commercially available Tunicamycin is a mixture of at least ten different homologous compounds.[3] These homologs differ in the length and branching of their fatty acid side chains. This structural diversity has been shown to result in varied biological activities among the different components.[3][4]

Differential Biological Activities of Tunicamycin Homologs

Early research has established that the individual components of the Tunicamycin mixture possess distinct biological activities. While all homologs share the ability to inhibit protein glycosylation, their impact on other cellular processes, such as protein synthesis, can vary significantly.

A seminal study in 1979 investigated the biological activities of the two major components of the Tunicamycin mixture. The researchers found that while both homologs were potent inhibitors of mannose incorporation into proteins (a hallmark of glycosylation inhibition), they had disparate effects on protein synthesis. At concentrations that completely blocked glycosylation, one homolog inhibited protein synthesis by 50%, whereas the other had a negligible effect.

A subsequent study in 1982 expanded on these findings by separating the Tunicamycin complex into sixteen different components and examining the effects of the eight major homologues. This research confirmed that all tested homologues inhibited lipid-mediated protein glycosylation in a concentration-dependent manner. However, these homologues displayed varying abilities to inhibit protein synthesis, with maximum inhibition occurring at different concentrations for each homologue.

These findings underscore the importance of considering the heterogeneous nature of the Tunicamycin mixture when interpreting experimental results. The observed biological effects of the mixture represent the combined activities of its various components.

Biological Activity of the Tunicamycin Mixture

The Tunicamycin mixture is widely used as a potent inducer of ER stress and the UPR. Its effects have been characterized in numerous cell lines and experimental models.

Inhibition of N-linked Glycosylation and Induction of ER Stress

The primary mechanism of action of the Tunicamycin mixture is the inhibition of N-linked glycosylation. This leads to the accumulation of unfolded proteins in the ER, triggering the UPR. The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

dot

Caption: Tunicamycin-induced Unfolded Protein Response (UPR) pathway.

Induction of Apoptosis

Prolonged or severe ER stress induced by the Tunicamycin mixture can lead to the activation of apoptotic pathways. The UPR can trigger apoptosis through the upregulation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) and the activation of caspases.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of the Tunicamycin mixture varies depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for the Tunicamycin mixture in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Treatment Duration (h) | Reference |

| NCI-H446 | Small Cell Lung Cancer | 3.01 ± 0.14 | 24 | |

| H69 | Small Cell Lung Cancer | 2.94 ± 0.16 | 24 | |

| PC-3 | Prostate Cancer | ~10 | 72 | |

| SUM-44 | Breast Cancer | >10 | 72 | |

| SUM-225 | Breast Cancer | >10 | 72 | |

| MCF10A (non-transformed) | Mammary Epithelial | ~2.5 | 72 | |

| MDA-MB-231 | Breast Cancer | ~1 | Not Specified | |

| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | |

| UWOV2 | Ovarian Cancer | Not Specified | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of Tunicamycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound or Tunicamycin mixture for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After treatment, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

dot

Caption: Workflow for a standard MTT cell viability assay.

Western Blot Analysis of UPR Markers

This protocol allows for the detection of key proteins involved in the Unfolded Protein Response.

-

Cell Lysis: After treatment with Tunicamycin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP, p-eIF2α, ATF6, XBP1s) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Harvesting: After Tunicamycin treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

This compound: What the Data Shows (and What it Doesn't)

While the biological activities of the Tunicamycin mixture are well-documented, there is a conspicuous lack of recent, direct comparative studies between this compound and the complete mixture. A 2022 study detailed the concise total synthesis of this compound and found that the synthetic version displayed equal phosphotransferase inhibitory activity compared to a natural sample of this compound. This study also highlighted that the stereochemistry at the C5' position is crucial for its inhibitory activity.

However, this and other recent studies do not provide a head-to-head comparison of IC50 values, dose-response curves for UPR induction, or apoptosis rates between purified this compound and the commercially available Tunicamycin mixture in various cell lines.

Conclusion and Future Directions

Tunicamycin remains an indispensable tool for studying the Unfolded Protein Response and holds promise as an anticancer agent. This guide has synthesized the available data on the biological activities of both the Tunicamycin mixture and its individual homologs, particularly this compound.

Key Takeaways:

-

Tunicamycin is a heterogeneous mixture of at least ten homologous compounds.

-

The individual homologs exhibit differential biological activities, especially concerning their effects on protein synthesis.

-

The Tunicamycin mixture is a potent inducer of ER stress and apoptosis in a wide range of cell types.

-

There is a significant gap in the current literature regarding a direct, quantitative comparison of the biological activities of purified this compound and the Tunicamycin mixture.

Future research should focus on conducting direct comparative studies to elucidate the specific contributions of this compound and other major homologs to the overall biological activity of the Tunicamycin mixture. Such studies would provide a more nuanced understanding of its mechanism of action and could inform the development of more targeted and effective therapeutic strategies based on individual Tunicamycin congeners.

References

- 1. Inhibition of N-linked glycosylation by tunicamycin enhances sensitivity to cisplatin in human head-and-neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endoplasmic reticulum stress induced by tunicamycin increases resistin messenger ribonucleic acid through the pancreatic endoplasmic reticulum eukaryotic initiation factor 2α kinase–activating transcription factor 4–CAAT/enhancer binding protein‐α homologous protein pathway in THP‐1 human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of the two major components of tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship of the structure and biological activity of the natural homologues of tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tunicamycin V homologs and their specific functions

A Comprehensive Technical Guide to Tunicamycin V Homologs and Their Specific Functions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of this compound and its naturally occurring homologs, focusing on their specific biological functions, quantitative comparisons of their activities, and the experimental methodologies used for their characterization. Tunicamycin, a nucleoside antibiotic produced by various Streptomyces species, is a potent inhibitor of N-linked glycosylation, a critical post-translational modification of proteins in eukaryotic cells.[1][2] Its homologs, differing in their fatty acyl side chains, exhibit distinct biological activities, making them valuable tools for research and potential starting points for drug development.

Core Mechanism of Action

Tunicamycin and its homologs exert their primary biological effect by inhibiting the enzyme dolichyl-phosphate N-acetylglucosaminephosphotransferase 1 (DPAGT1), which catalyzes the first step in the biosynthesis of N-linked glycans.[3] This inhibition leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[2][4] The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis (programmed cell death).

Structural Diversity of Tunicamycin Homologs

The family of tunicamycin homologs is characterized by a common core structure consisting of uridine, N-acetylglucosamine, and a unique 11-carbon aminodialdose called tunicamine. The diversity among the homologs arises from the variable length and branching of the N-acyl fatty acid side chain attached to the tunicamine moiety. These variations are categorized into four main series—A, B, C, and D—corresponding to fatty acid chains with 14, 15, 16, and 17 carbon atoms, respectively. Further variations within each series, such as iso- and anteiso-branching or unsaturation, give rise to a complex mixture of at least 16 different components in a typical tunicamycin preparation.

Quantitative Comparison of Homolog Activity

A seminal study by Duksin and Mahoney in 1982 provided a detailed comparative analysis of the biological activities of eight major tunicamycin homologs, which were separated by reversed-phase high-performance liquid chromatography (HPLC). Their findings are summarized in the tables below.

Table 1: Inhibition of Protein Glycosylation by Tunicamycin Homologs in Chick Embryo Fibroblasts

| Homolog | Concentration for 50% Inhibition of [³H]Mannose Incorporation (ng/mL) |

| A1 | ~20 |

| A2 | ~10 |

| B1 | ~20 |

| B2 | ~7 |

| C1 | ~15 |

| C2 | ~5 |

| D1 | ~10 |

| D2 | ~5 |

Data extracted from Duksin and Mahoney, J. Biol. Chem. 1982, 257(6), 3105-9.

Table 2: Inhibition of Protein Synthesis by Tunicamycin Homologs in Chick Embryo Fibroblasts

| Homolog | % Inhibition of [³H]Proline Incorporation at 100 ng/mL |

| A1 | Negligible |

| A2 | ~40% |

| B1 | ~50% |

| B2 | ~20% |

| C1 | ~50% |

| C2 | Negligible |

| D1 | ~40% |

| D2 | ~25% |

Data extracted from Duksin and Mahoney, J. Biol. Chem. 1982, 257(6), 3105-9.

These studies demonstrate that while all major homologs inhibit protein glycosylation, their potency varies. Notably, the homologs with an unsaturated fatty acyl chain (A2, B2, C2, D2) were generally more potent inhibitors of glycosylation. Furthermore, the homologs exhibited differential effects on overall protein synthesis, with some having a significant inhibitory effect at concentrations that completely block glycosylation, while others had a negligible impact.

More recent research has focused on the development of synthetic tunicamycin analogs with improved therapeutic potential. For instance, a novel analog of this compound, designated TN-TMPA (or analogue 28), has been synthesized and shown to be 12.5 times more potent in inhibiting human DPAGT1 than the natural this compound. This analog also displays selective cytostatic activity against breast cancer cell lines, highlighting the potential for engineering tunicamycin homologs with enhanced and more specific functions.

Signaling Pathways

The primary signaling pathway initiated by tunicamycin homologs is the Unfolded Protein Response (UPR). This is not typically homolog-specific, but the magnitude and duration of the response will vary with the potency of the homolog. The UPR is mediated by three main ER-resident sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Caption: General signaling pathway of Tunicamycin-induced ER stress and the Unfolded Protein Response.

Experimental Protocols

Separation of Tunicamycin Homologs by HPLC

This protocol is based on the methodology described by Duksin and Mahoney for the separation of tunicamycin homologs.

-

Apparatus: High-performance liquid chromatograph equipped with a variable-wavelength UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in water or a suitable buffer. The exact gradient will need to be optimized depending on the specific column and system.

-

Detection: UV absorbance at 260 nm.

-

Procedure:

-

Dissolve the crude tunicamycin mixture in the initial mobile phase solvent.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the homologs using a linear gradient of increasing acetonitrile concentration.

-

Monitor the eluent at 260 nm and collect the fractions corresponding to the individual peaks.

-

The identity of the peaks corresponding to the different homologs can be confirmed by mass spectrometry.

-

Caption: Workflow for the separation of Tunicamycin homologs using HPLC.

Assay for Inhibition of Protein Glycosylation

This cell-based assay measures the incorporation of a radiolabeled sugar into newly synthesized glycoproteins.

-

Materials:

-

Cell line (e.g., chick embryo fibroblasts).

-

Cell culture medium and supplements.

-

Tunicamycin homologs of known concentrations.

-

Radiolabeled mannose (e.g., [³H]mannose).

-

Trichloroacetic acid (TCA).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Plate cells in multi-well plates and grow to near confluence.

-

Pre-incubate the cells with varying concentrations of the individual tunicamycin homologs for a defined period (e.g., 1-2 hours).

-

Add [³H]mannose to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into glycoproteins.

-

Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Precipitate the macromolecules by adding cold 10% TCA.

-

Wash the precipitate with TCA to remove any remaining unincorporated radiolabel.

-

Solubilize the precipitate (e.g., in NaOH).

-

Measure the radioactivity of the solubilized material using a scintillation counter.

-

Calculate the percentage inhibition of mannose incorporation for each concentration of the tunicamycin homolog relative to a vehicle-treated control.

-

Assay for Inhibition of Protein Synthesis

This assay is similar to the glycosylation assay but measures the incorporation of a radiolabeled amino acid.

-

Materials:

-

As for the glycosylation assay, but with a radiolabeled amino acid (e.g., [³H]proline or [³⁵S]methionine) instead of mannose.

-

-

Procedure:

-

Follow steps 1 and 2 of the glycosylation assay protocol.

-

Add the radiolabeled amino acid to the culture medium and incubate for a suitable period.

-

Follow steps 4-9 of the glycosylation assay protocol to determine the inhibition of amino acid incorporation.

-

Conclusion

The this compound homologs represent a fascinating example of how subtle structural variations in a natural product can lead to significant differences in biological activity. While their shared mechanism of DPAGT1 inhibition makes them powerful tools for studying N-linked glycosylation and ER stress, their differential effects on overall protein synthesis and varying potencies underscore the importance of using purified homologs for specific research questions. The development of novel, highly potent, and selective synthetic analogs of tunicamycin opens up new avenues for therapeutic intervention in diseases characterized by aberrant glycosylation, such as cancer. Further research into the structure-activity relationships of these compounds will be crucial for the design of next-generation inhibitors with improved pharmacological properties.

References

- 1. Relationship of the structure and biological activity of the natural homologues of tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel DPAGT1 Inhibitors based on this compound and its Homologous Structures [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

Tunicamycin V: An In-depth Technical Guide to its Application as an Endoplasmic Reticulum Stress Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tunicamycin V, a potent inducer of endoplasmic reticulum (ER) stress, for use in cellular and molecular biology research. This compound, an antibiotic isolated from Streptomyces lysosuperificus, acts by inhibiting N-linked glycosylation, a critical step in the proper folding of many nascent proteins within the ER.[1] This disruption leads to an accumulation of unfolded or misfolded proteins, triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can ultimately lead to apoptosis if the stress is prolonged or severe. This guide details the mechanism of action of this compound, the intricacies of the UPR signaling pathways, quantitative data on its effects, and detailed experimental protocols for its application and the subsequent analysis of ER stress.

Introduction: The Endoplasmic Reticulum and Protein Folding

The endoplasmic reticulum is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome.[1] A key post-translational modification occurring in the ER is N-linked glycosylation, where a carbohydrate moiety is attached to an asparagine residue of a nascent polypeptide chain. This process is crucial for the proper folding, stability, and function of many proteins.

Disruptions to the protein folding machinery, such as that caused by this compound, lead to an accumulation of unfolded proteins, a condition termed ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is initiated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[2] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, Glucose-regulated protein 78 (GRP78), also known as BiP. Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.

This compound: Mechanism of Action

This compound is a specific inhibitor of N-acetylglucosamine phosphotransferase (GlcNAc-1-P-transferase), the enzyme that catalyzes the first committed step in the biosynthesis of the dolichol-linked oligosaccharide precursor for N-linked glycosylation. By blocking this initial step, this compound effectively prevents the glycosylation of newly synthesized proteins, leading to their misfolding and aggregation within the ER lumen. This accumulation of unfolded proteins is the direct trigger for the activation of the UPR.

The Unfolded Protein Response (UPR) Signaling Pathways

The UPR is a tripartite signaling cascade that aims to alleviate ER stress through several mechanisms: (1) translational attenuation to reduce the influx of new proteins into the ER, (2) transcriptional upregulation of ER chaperones and folding enzymes to increase the protein folding capacity, and (3) enhanced degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway. If these adaptive measures fail to restore ER homeostasis, the UPR switches to a pro-apoptotic program to eliminate the stressed cells.

The IRE1 Pathway

Upon dissociation from GRP78, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain. The primary substrate for this activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces a more stable and potent transcriptional activator, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ERAD.

The PERK Pathway

Similar to IRE1α, the dissociation of GRP78 from PERK leads to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of the transcription factor Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is a type II transmembrane protein that, upon GRP78 dissociation, translocates from the ER to the Golgi apparatus. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic domain (ATF6f). This cleaved fragment then moves to the nucleus, where it functions as a transcription factor to upregulate the expression of ER chaperones and components of the ERAD machinery.

Quantitative Data on this compound-Induced ER Stress

The effective concentration and duration of this compound treatment to induce ER stress can vary depending on the cell type and the specific experimental goals. Below are tables summarizing quantitative data from various studies.

Table 1: Effective Concentrations and Durations of this compound for ER Stress Induction

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| PC-3 (Prostate Cancer) | 1-10 µg/ml | 24-96 h | Dose- and time-dependent reduction in cell viability. | |

| SGC7901 (Gastric Cancer) | 0-1 µg/ml | 24, 48, 72 h | Time- and dose-dependent reduction in viability. | |

| NCI-H446 & H69 (Small Cell Lung Cancer) | Dose-dependent | 24 h | Increased expression of PERK, eIF2α, and CHOP. | |

| EA.hy926 (Endothelial) | 5 µg/ml | 6, 16, 24 h | Increased BiP/GRP78 expression. | |

| SH-SY5Y (Neuroblastoma) | 0.1-5 µM | 24 h | Progressive decrease in cell viability. | |

| MDA-MB-231 (Breast Cancer) | 1 µmol/L | Not specified | Increased GRP78 and CHOP, decreased β-catenin. | |

| HeLa | 2 µg/ml | 2-6 h | Processing of ATF6 and increased GRP78 mRNA. |

Table 2: Fold-Change in ER Stress Markers Following this compound Treatment

| Cell Line | Marker | Treatment | Fold Change | Reference |

| EA.hy926 (ERp57 knockdown) | BiP/GRP78 | 5 µg/ml, 24 h | 9.6 to 11.5-fold increase | |

| SGC7901/ADR (MDR Gastric Cancer) | PERK, IRE1, Bip, CHOP | Increasing doses | Significant enhancement | |

| L1210 (Leukemia) | GRP78/BiP | Not specified | ~6-fold increase in transfected cells | |

| MCF-7 & MDA-MB-231 (Breast Cancer) | GRP78 (protein & mRNA) | 1.0 µg/mL | Higher expression |

Experimental Protocols

Preparation and Application of this compound

This compound is typically supplied as a lyophilized powder and should be reconstituted in a suitable solvent such as DMSO to create a stock solution (e.g., 5 mg/ml). It is recommended to aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the this compound stock solution is diluted to the desired final concentration in the cell culture medium. A vehicle control (DMSO alone) should always be included in the experimental design.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound and a vehicle control for the desired duration.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis of UPR Proteins

Western blotting is used to detect and quantify the expression levels of key UPR proteins.

-

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target UPR proteins (e.g., GRP78, phospho-PERK, total PERK, phospho-eIF2α, total eIF2α, ATF6, XBP1s, CHOP) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

-

RT-qPCR Analysis of UPR Target Gene Expression

Real-time quantitative PCR (RT-qPCR) is used to measure the mRNA levels of UPR target genes.

-

Protocol:

-

RNA Extraction: Following this compound treatment, harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA as a template, and gene-specific primers for UPR target genes (e.g., GRP78, CHOP, XBP1s, EDEM1). A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

-

-

Primer Design for XBP1 Splicing: To specifically detect the spliced form of XBP1 (XBP1s), primers can be designed that span the splice junction created by the removal of the 26-nucleotide intron. Alternatively, a forward primer that anneals within the intron and a common reverse primer can be used to detect the unspliced form.

Immunofluorescence Staining of ER Stress Markers

Immunofluorescence allows for the visualization of the subcellular localization and expression of ER stress markers.

-

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with this compound as required.

-

Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with a detergent such as 0.1% Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against an ER stress marker (e.g., GRP78, Calreticulin, PDI) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

-

Visualizations

Signaling Pathways

Caption: this compound induces the Unfolded Protein Response (UPR) pathways.

Experimental Workflow

Caption: Workflow for studying this compound-induced ER stress.

Conclusion

This compound is a valuable and widely used tool for inducing ER stress in a controlled and reproducible manner. By understanding its mechanism of action and the intricacies of the UPR signaling pathways, researchers can effectively utilize this compound to investigate the roles of ER stress in various physiological and pathological processes. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful application of this compound in the study of ER stress and the Unfolded Protein Response. Careful consideration of cell type-specific responses and appropriate experimental controls are crucial for obtaining robust and meaningful results.

References

The Role of Tunicamycin V in Protein Folding and Misfolding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tunicamycin V is a potent inhibitor of N-linked glycosylation, a critical co-translational modification essential for the proper folding and function of many secreted and membrane-bound proteins. By blocking the first step in the biosynthesis of N-linked glycans, this compound disrupts protein folding within the endoplasmic reticulum (ER), leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1][2][3] This induced stress activates a complex signaling network called the Unfolded Protein Response (UPR), which aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[1][4] Consequently, this compound has become an invaluable tool for researchers studying the fundamental mechanisms of protein folding, ER stress, and the UPR. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying protein folding and misfolding, detailed experimental protocols, and a summary of its effects in various research contexts.

Introduction to this compound and its Mechanism of Action

Tunicamycin is a nucleoside antibiotic isolated from Streptomyces lysosuperificus. The Tunicamycin complex consists of several homologous compounds, with this compound being a major and widely studied component. Its primary mechanism of action is the inhibition of GlcNAc-1-P-transferase (GPT), also known as DPAGT1. This enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to dolichol phosphate, the initial and rate-limiting step in the biosynthesis of the N-linked oligosaccharide precursor. By blocking this step, this compound effectively prevents the N-linked glycosylation of newly synthesized polypeptides entering the ER.

The absence of N-linked glycans on these proteins disrupts their proper folding, leading to the accumulation of misfolded proteins in the ER lumen and inducing ER stress. This cellular stress triggers the Unfolded Protein Response (UPR), a tripartite signaling pathway designed to alleviate the stress and restore normal ER function.

The Unfolded Protein Response (UPR) Induced by this compound

The UPR is mediated by three ER-resident transmembrane proteins: Inositol-Requiring Enzyme 1 (IRE1), PKR-like Endoplasmic Reticulum Kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). The accumulation of unfolded proteins titrates BiP away from these sensors, leading to their activation.

The Three Branches of the UPR:

-

The IRE1 Pathway: Upon activation, IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.

-

The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), is paradoxically enhanced. ATF4 is a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., through the transcription of CHOP/GADD153).

-

The ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 (ATF6f) is an active transcription factor that migrates to the nucleus to upregulate the expression of ER chaperones and components of the ERAD machinery.

dot

Caption: The three major signaling pathways of the Unfolded Protein Response (UPR).

Applications in Research

This compound is a cornerstone tool for investigating a wide range of biological processes and diseases related to protein misfolding and ER stress.

Studying Protein Folding and Quality Control

By inhibiting N-linked glycosylation, this compound allows researchers to study the role of glycans in the folding, stability, and trafficking of specific glycoproteins. This is crucial for understanding the ER quality control mechanisms that identify and target misfolded proteins for degradation via ERAD.

Elucidating UPR Signaling

This compound is a reliable and widely used inducer of all three branches of the UPR, making it an ideal agent for dissecting the intricate signaling pathways involved. Researchers can use it to study the kinetics of UPR activation, the crosstalk between the different branches, and the downstream cellular responses.

Cancer Research

Aberrant glycosylation is a hallmark of cancer, and ER stress is implicated in tumor progression, metastasis, and chemoresistance. This compound is used to investigate the role of the UPR in cancer cell survival and apoptosis. Studies have shown that it can sensitize cancer cells to chemotherapy and inhibit tumorigenesis in various cancer types, including head and neck, breast, and prostate cancers.

Neurodegenerative Diseases

Protein misfolding and aggregation are central to the pathogenesis of many neurodegenerative disorders, such as Alzheimer's, Parkinson's, and Huntington's diseases. This compound is employed to model ER stress-induced neurotoxicity and to study the involvement of the UPR in these conditions. For instance, it has been shown to induce α-synuclein oligomerization, a key event in Parkinson's disease.

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines and in vivo models.

Table 1: Effects of this compound on Cell Viability

| Cell Line | Concentration | Treatment Time | Effect on Viability | Reference(s) |

| PC-3 (Prostate Cancer) | 1-20 µg/ml | 24-96 h | Dose-dependent decrease | |

| HN4 & CAL27 (Head and Neck Cancer) | 2 µg/ml | 24 h | Dose-dependent inhibition | |

| SH-SY5Y (Neuroblastoma) | 0.1-5 µM | 24 h | Progressive decrease | |

| MCF-7 & MDA-MB-231 (Breast Cancer) | 1.0 µg/ml | 24 h | ~33% reduction in MCF-7 | |

| SGC7901/ADR & SGC7901/VCR (Gastric Cancer) | 0-1 µg/ml | 24, 48, 72 h | Preferential reduction in MDR cells |

Table 2: Upregulation of ER Stress Markers by this compound

| Model System | This compound Treatment | Upregulated Markers | Fold Change/Observation | Reference(s) |

| HN4 & CAL27 cells | 2 µg/ml for 24 h | PERK, PDI, IRE1-α, BIP, Ero1-Lα, Calnexin | Elevated protein expression | |

| Developing Mouse Brain (PD4) | Subcutaneous injection | XBP1s, p-eIF2α, GRP78/BIP, GRP94 | Significant increase | |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | 1.0 µg/ml for 48 h | GRP78 (protein and mRNA) | Increased expression | |

| Mouse Liver | 0.025 mg/kg for 8 h | BiP, CHOP | Increased protein expression | |

| Yeast | 3-hour treatment | UPR pathway proteins | Upregulated |

Experimental Protocols

The following are generalized protocols for inducing ER stress with this compound and assessing the cellular response. Researchers should optimize these protocols for their specific cell types and experimental goals.

General Experimental Workflow for this compound Treatment

dot

Caption: A typical experimental workflow for studying this compound-induced ER stress.

Induction of ER Stress in Cell Culture

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates, ensuring they are in the logarithmic growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use. Aqueous solutions of this compound can degrade at room temperature.

-

Treatment: Replace the existing cell culture medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours). The optimal time will depend on the cell type and the specific endpoints being measured.

-

Harvesting: After incubation, harvest the cells for downstream analysis. For protein analysis, lyse the cells in RIPA buffer. For RNA analysis, use an appropriate RNA extraction method.

Western Blotting for UPR Markers

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., anti-BiP, anti-phospho-PERK, anti-phospho-IRE1α, anti-ATF6, anti-CHOP, anti-XBP1s) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein signals using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Cell Viability Assay (e.g., CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2x10³ to 3x10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time.

-

Reagent Addition: After treatment, add 10 µl of CCK-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Outlook

This compound remains an indispensable pharmacological tool for inducing ER stress and inhibiting N-linked glycosylation. Its well-characterized mechanism of action provides a robust system for studying the intricate cellular responses to protein misfolding. As research into the roles of ER stress and the UPR in a multitude of diseases continues to expand, this compound will undoubtedly continue to be a critical component of the researcher's toolkit, facilitating the dissection of molecular pathways and the identification of potential therapeutic targets. The development of novel analogues of this compound with improved selectivity and reduced toxicity may also open new avenues for therapeutic interventions in diseases characterized by aberrant protein folding and ER stress.

References

- 1. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Inhibition of N-linked Glycosylation by Tunicamycin May Contribute to The Treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tunicamycin-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

Tunicamycin's Impact on Apoptosis and Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of tunicamycin on apoptosis and programmed cell death. Tunicamycin, a potent inhibitor of N-linked glycosylation, serves as a classical inducer of endoplasmic reticulum (ER) stress, making it an invaluable tool for studying cellular stress responses. Prolonged ER stress, as induced by tunicamycin, overwhelms the cell's adaptive mechanisms, leading to the activation of apoptotic pathways. This guide provides a comprehensive overview of the underlying signaling cascades, quantitative data from various cell lines, and detailed experimental protocols for researchers investigating these phenomena.

Core Mechanism: Endoplasmic Reticulum Stress and the Unfolded Protein Response

Tunicamycin inhibits the enzyme UDP-N-acetylglucosamine-1-phosphate transferase (GPT), the first and rate-limiting step in the biosynthesis of N-linked glycans.[1] This inhibition leads to an accumulation of unfolded and misfolded glycoproteins within the ER lumen, a condition known as ER stress.[1][2] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][3] The UPR initially aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperone proteins for proper folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins.

However, under conditions of severe or prolonged ER stress induced by tunicamycin, the UPR shifts from a pro-survival to a pro-apoptotic response. This switch is a critical determinant of cell fate and is mediated by three primary ER transmembrane proteins that act as stress sensors:

-

PKR-like ER kinase (PERK)

-

Inositol-requiring enzyme 1α (IRE1α)

-

Activating transcription factor 6 (ATF6)

Signaling Pathways of Tunicamycin-Induced Apoptosis

The sustained activation of the PERK, IRE1α, and ATF6 pathways by tunicamycin converges on the activation of downstream effectors that execute the apoptotic program.

The PERK Pathway

Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). While this initially reduces global protein synthesis, it selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as GADD153. CHOP is a key mediator of ER stress-induced apoptosis and functions by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic BH3-only proteins like Bim.

PERK signaling pathway in tunicamycin-induced apoptosis.

The IRE1α Pathway

IRE1α is another ER stress sensor that, upon activation, exhibits both kinase and endoribonuclease (RNase) activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ERAD and protein folding. However, under prolonged stress, IRE1α can also recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of apoptosis-signal-regulating kinase 1 (ASK1) and the subsequent activation of the JNK and p38 MAPK pathways, which contribute to apoptosis.

IRE1α signaling in tunicamycin-induced apoptosis.

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its active cytosolic fragment (ATF6f). ATF6f then moves to the nucleus to activate the transcription of ER chaperones and ERAD components. While primarily a pro-survival pathway, sustained ATF6 activation can also contribute to apoptosis, in some cases through the induction of CHOP.

ATF6 signaling pathway in tunicamycin-induced apoptosis.

Quantitative Data on Tunicamycin-Induced Apoptosis

The apoptotic effect of tunicamycin is both concentration- and time-dependent across various cell lines. The following tables summarize key quantitative findings from published studies.

| Cell Line | Tunicamycin Concentration | Treatment Time (hours) | Observed Effect | Reference |

| PC-3 (Prostate Cancer) | 1-10 µg/mL | up to 96 | Dose-dependent reduction in cell viability up to 61.5%. | |

| PC-3 (Prostate Cancer) | 10 µg/mL | 72 | 14.3% apoptosis (TUNEL assay). | |

| PC-3 (Prostate Cancer) | 10 µg/mL | 96 | 53.7% apoptosis (TUNEL assay). | |

| A549 (Non-Small Cell Lung Cancer) | Not specified | Not specified | Increased expression of cleaved PARP, activated caspase-9/3, and Bax. | |

| SH-SY5Y (Neuroblastoma) | 0.1-5 µM | 24 | Progressive decrease in cell viability. | |

| SH-SY5Y (Neuroblastoma) | 1 µM | 6-48 | Time-dependent decrease in cell viability and increase in caspase-3 activity. | |

| RPTC (Renal Proximal Tubular Cells) | 1 µg/mL | 24 | 53% apoptotic cells. | |

| Hepatic Stellate Cells | 2 µg/mL | 24-36 | Significant reduction in cell proliferation rate. | |

| Neonatal Rat Cardiomyocytes | 100 ng/mL | 72 | Significant increase in cardiomyocyte injury and apoptosis. |

Key Apoptotic Effectors

Tunicamycin-induced ER stress culminates in the activation of the caspase cascade and the modulation of Bcl-2 family proteins.

-

Caspases: Tunicamycin treatment leads to the activation of initiator caspases such as caspase-9 and caspase-12, and the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Bim, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family is critical. Tunicamycin, largely through CHOP, can upregulate pro-apoptotic members and downregulate anti-apoptotic members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent apoptosome formation.

Experimental Protocols

The following are generalized protocols for studying tunicamycin-induced apoptosis. Specific parameters should be optimized for the cell line and experimental question.

Cell Culture and Tunicamycin Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

-

Tunicamycin Preparation: Prepare a stock solution of tunicamycin in a suitable solvent such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1-10 µg/mL).

-

Treatment: Remove the existing culture medium from the cells and replace it with the tunicamycin-containing medium. Include a vehicle control (medium with DMSO) in all experiments.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent-based solution (e.g., Triton X-100).

-

Labeling: Incubate the cells with a reaction mixture containing TdT and a fluorescently labeled dUTP analog.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation.

Western Blot Analysis of Apoptotic Markers

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., GRP78, p-eIF2α, CHOP, cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

General experimental workflow for studying tunicamycin-induced apoptosis.

Conclusion

Tunicamycin is a powerful tool for inducing ER stress and subsequently triggering programmed cell death. Its mechanism of action is centered on the activation of the Unfolded Protein Response, which, under sustained stress, switches to a pro-apoptotic signaling cascade involving the PERK, IRE1α, and ATF6 pathways. These pathways converge on the upregulation of key apoptotic mediators like CHOP and the activation of caspases, ultimately leading to cell demise. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to investigate the intricate relationship between ER stress and apoptosis, and to explore potential therapeutic strategies that exploit these pathways.

References

- 1. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

A Technical Guide to the Preliminary Research Applications of Tunicamycin V in Cancer Studies

Executive Summary: Tunicamycin, a nucleoside antibiotic, has emerged as a significant agent in preclinical cancer research due to its potent ability to inhibit N-linked glycosylation.[1] This inhibition disrupts protein folding within the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1][2][3] Under sustained stress, the UPR shifts from a pro-survival to a pro-apoptotic mechanism, making Tunicamycin a subject of interest for cancer therapy. This guide provides an in-depth overview of Tunicamycin V's mechanism of action, its effects on key oncogenic signaling pathways, quantitative data from in vitro and in vivo studies, and detailed experimental protocols relevant to its study. The primary challenge remains its cytotoxicity to normal cells, which necessitates further research into combination therapies and targeted delivery systems.[1]

Core Mechanism: Inhibition of N-Glycosylation and Induction of ER Stress

Tunicamycin's primary mode of action is the inhibition of GlcNAc phosphotransferase (GPT), the enzyme that catalyzes the first step in the biosynthesis of N-linked glycans. N-linked glycosylation is a critical post-translational modification essential for the proper folding, stability, and function of many proteins, particularly those trafficked through the secretory pathway.

By blocking this process, Tunicamycin causes an accumulation of unfolded or misfolded glycoproteins within the ER lumen, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network designed to restore ER homeostasis. The UPR is mediated by three primary ER-transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). While initially promoting cell survival by enhancing protein folding capacity and degrading misfolded proteins, prolonged or overwhelming ER stress induced by Tunicamycin shifts the UPR towards apoptosis, leading to cancer cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]